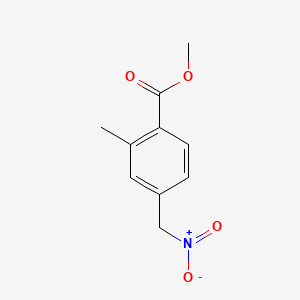

Methyl 2-methyl-4-(nitromethyl)benzoate

CAS No.:

Cat. No.: VC18207471

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO4 |

|---|---|

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | methyl 2-methyl-4-(nitromethyl)benzoate |

| Standard InChI | InChI=1S/C10H11NO4/c1-7-5-8(6-11(13)14)3-4-9(7)10(12)15-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | DOHINLQIOYGGKW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-methyl-4-(nitromethyl)benzoate belongs to the class of nitroaromatic esters, with the molecular formula CHNO and a molecular weight of 209.2 g/mol . The compound’s structure features a benzene ring substituted with:

-

A methyl ester (–COOCH) at position 2.

-

A nitromethyl (–CHNO) group at position 4.

This substitution pattern distinguishes it from structurally similar compounds like methyl 2-methyl-4-nitrobenzoate (CAS: 62621-09-4), which contains a nitro (–NO) group instead of nitromethyl at position 4 . The nitromethyl group introduces steric and electronic effects that influence reactivity, solubility, and stability.

Physicochemical Properties

Available data for methyl 2-methyl-4-(nitromethyl)benzoate are sparse, but inferences can be drawn from related nitroaromatic esters:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 209.2 g/mol | |

| Purity | ≥95% | |

| Estimated Density | ~1.2–1.4 g/cm³ (analogous esters) | , |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

The absence of empirical data for melting/boiling points highlights gaps in current literature, necessitating further experimental characterization.

Synthesis and Manufacturing

While no direct synthesis protocols for methyl 2-methyl-4-(nitromethyl)benzoate are publicly documented, plausible routes can be extrapolated from analogous nitroaromatic syntheses.

Proposed Synthetic Pathways

-

Nitromethylation of Methyl 2-Methylbenzoate:

Introduction of a nitromethyl group via radical nitration or Michael addition using nitromethane and a catalyst (e.g., ammonium cerium(IV) nitrate) . -

Esterification of 2-Methyl-4-(nitromethyl)benzoic Acid:

Reaction of the carboxylic acid precursor with methanol under acidic conditions, a common esterification strategy .

Challenges in Synthesis

-

Regioselectivity: Ensuring nitromethyl group addition exclusively at position 4 requires careful control of reaction conditions.

-

Stability: Nitromethyl groups are prone to decomposition under acidic or high-temperature conditions, necessitating mild synthesis protocols .

Reactivity and Functional Transformations

The nitromethyl group (–CHNO) is a versatile functional group capable of participating in reduction, condensation, and cycloaddition reactions. Key transformations include:

Reduction to Amines

Catalytic hydrogenation (e.g., H/Pd-C) converts the nitromethyl group to an aminomethyl (–CHNH) moiety, yielding methyl 2-methyl-4-(aminomethyl)benzoate—a potential intermediate for pharmaceuticals .

Nucleophilic Substitution

The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution, though steric hindrance from the methyl ester may limit reactivity at position 4.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume